(S)-(+)-2-Hexanol
Overview
Description
(S)-(+)-2-Hexanol is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom in a six-carbon chain. The (S)-(+)-enantiomer indicates that the compound is optically active and rotates plane-polarized light in a positive direction. This compound is commonly used in various chemical processes and has significant applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-2-Hexanol can be synthesized through several methods. One common approach involves the reduction of 2-hexanone using a chiral catalyst to ensure the production of the (S)-enantiomer. Another method includes the asymmetric hydrogenation of 2-hexanone using a chiral rhodium catalyst. The reaction conditions typically involve low temperatures and controlled hydrogen pressure to achieve high enantiomeric excess.
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of glucose using specific strains of microorganisms that can selectively produce the (S)-enantiomer. This biotechnological approach is favored for its efficiency and sustainability. The fermentation process is followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of a nucleophile.
Major Products
Oxidation: 2-Hexanone
Reduction: Hexane
Substitution: Various alkyl halides depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-2-Hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Hexanol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. In chemical reactions, its hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
®-(-)-2-Hexanol: The enantiomer of (S)-(+)-2-Hexanol, which rotates plane-polarized light in the opposite direction.
2-Hexanone: The oxidized form of 2-Hexanol.
Hexane: The fully reduced form of 2-Hexanol.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to interact with biological systems in a stereospecific manner also distinguishes it from its racemic or achiral counterparts.
Properties
IUPAC Name |
(2S)-hexan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRIHYSUZMSGM-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52019-78-0 | |
Record name | (2S)-hexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM3G4T9YH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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